molecular formula C13H17NO4 B1298271 2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid CAS No. 51220-56-5

2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid

Cat. No.: B1298271
CAS No.: 51220-56-5
M. Wt: 251.28 g/mol
InChI Key: XRYHKZYGGVOLQY-UHFFFAOYSA-N
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Description

2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol.

Preparation Methods

The synthesis of 2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid typically involves the reaction of 4-(2-methylpropoxy)benzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid can be compared with other similar compounds, such as:

    4-(2-methylpropoxy)benzoic acid: A precursor in the synthesis of the target compound.

    Glycine derivatives:

    Other benzoyl amino acids: Compounds with analogous structures but different substituents on the benzoyl group.

Properties

IUPAC Name

2-[[4-(2-methylpropoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)8-18-11-5-3-10(4-6-11)13(17)14-7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHKZYGGVOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358684
Record name Glycine, N-[4-(2-methylpropoxy)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51220-56-5
Record name N-[4-(2-Methylpropoxy)benzoyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51220-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-(2-methylpropoxy)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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